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5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol Documentation Hub

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  • Product: 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol

Core Science & Biosynthesis

Foundational

Novel Spiro-Piperidine Scaffolds in Medicinal Chemistry

Executive Summary: The 3D Renaissance The "Escape from Flatland" initiative has fundamentally reshaped modern drug discovery. While traditional combinatorial chemistry relied heavily on flat, sp -rich aromatic systems, c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Renaissance

The "Escape from Flatland" initiative has fundamentally reshaped modern drug discovery. While traditional combinatorial chemistry relied heavily on flat, sp


-rich aromatic systems, current data correlates higher fractions of sp

-hybridized carbons (

) with improved clinical success rates.[1][]

Spiro-piperidine scaffolds represent the vanguard of this shift.[1][] By restricting conformational flexibility without adding excessive molecular weight, these scaffolds offer a "Goldilocks" zone of rigidity and solubility. This guide dissects the structural rationale, synthetic methodologies, and application of these scaffolds in high-value targets like GPCRs and PROTAC linkers.

Structural Rationale: Why Spiro-Piperidines?

The Advantage

Flat molecules (low


) often suffer from poor solubility and high promiscuity due to non-specific hydrophobic stacking. Spiro-piperidines introduce an orthogonal vector, projecting substituents into 3D space.[1][]
PropertyFlat Aromatic (e.g., Biphenyl)Spiro-Piperidine ScaffoldImpact on Developability
Solubility Low (Crystal packing energy high)High (Disrupted packing)Improved formulation options
Selectivity Low (Promiscuous binding)High (Shape-driven fit)Reduced off-target toxicity
Metabolic Stability Variable (CYP450 planar sites)High (Steric blocking)Longer half-life (

)
IP Space CrowdedNovel/UnexploredStronger patent position
Vector Analysis

In a standard 4-phenylpiperidine, the phenyl ring can rotate freely.[1][] In a spiro[isobenzofuran-1,4'-piperidine] (e.g., Rolapitant) or spiro[indoline-3,4'-piperidine] (e.g., MK-677), the orientation of the aromatic system is fixed relative to the nitrogen vector.[1][] This "pre-organization" reduces the entropic penalty of binding (


).[3]

Synthetic Architectures & Protocols

The "Hero" Protocol: Multicomponent 1,3-Dipolar Cycloaddition

While traditional methods like the Dieckmann condensation are reliable, modern library generation favors multicomponent reactions (MCRs). The following protocol describes the synthesis of spiro[indoline-3,4'-piperidine] derivatives via an azomethine ylide intermediate. This route is atom-economical and amenable to parallel synthesis.[1][]

Protocol: One-Pot Synthesis of Spiro-oxindole Piperidines

Target: Functionalized spiro[indoline-3,4'-piperidine] core.[1][][4][5][6]

Reagents:

  • Isatin derivative (1.0 equiv)[]

  • Amino acid (e.g., Sarcosine or Proline) (1.2 equiv)

  • Dipolarophile (e.g., 3,5-bis(benzylidene)-4-piperidone) (1.0 equiv)[1][]

  • Solvent: Ethanol or Methanol (Green chemistry compliant)[]

Step-by-Step Methodology:

  • Pre-complexation: Charge a round-bottom flask with the Isatin derivative and Amino acid in Ethanol (0.5 M). Stir at RT for 15 mins to facilitate iminium ion formation.

  • Cycloaddition: Add the dipolarophile (Piperidone derivative).

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Mechanistic Note: The reaction proceeds via decarboxylation of the amino acid to form an azomethine ylide, which undergoes a [3+2] cycloaddition with the alkene of the piperidone.

  • Work-up: Cool to RT. In many cases, the product precipitates as a solid. Filter and wash with cold ethanol.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH/DCM).
    

Self-Validating Checkpoint:

  • NMR Signature: Look for the disappearance of the alkene proton signal (

    
     6.5-7.5 ppm) and the appearance of spiro-junction methine protons (
    
    
    
    3.0-4.5 ppm).[1][]
  • Mass Spec: Confirm

    
     peak matching the sum of the three components minus 
    
    
    
    .
Visualizing the Synthetic Workflow

SyntheticWorkflow Start Reagents: Isatin + Amino Acid (Sarcosine) Intermediate Intermediate: Azomethine Ylide (In Situ Generation) Start->Intermediate -CO2 (Decarboxylation) Process [3+2] Cycloaddition Reflux EtOH, 3-5h Intermediate->Process Reactant2 Dipolarophile: Benzylidene Piperidone Reactant2->Process Product Product: Spiro[indoline-3,4'-piperidine] Process->Product Regioselective Ring Closure

Figure 1: One-pot multicomponent synthesis of spiro-piperidine scaffolds via azomethine ylide.

Medicinal Chemistry Applications

Case Study: MK-677 (Ibutamoren)

Target: Ghrelin Receptor (Growth Hormone Secretagogue) Scaffold: Spiro[indoline-3,4'-piperidine][1][][4][5][6]

MK-677 exemplifies the power of the spiro-piperidine scaffold.[1][] The spiro-indoline core mimics the peptide turn of Ghrelin, presenting the aromatic side chains in a precise orientation that peptide mimetics struggle to achieve with linear chains.

  • Key Feature: The spiro-linkage prevents the metabolic collapse often seen in peptide-based drugs.[1][]

  • Outcome: High oral bioavailability and sustained IGF-1 elevation.[1][][5]

Application: PROTAC Linkers

Spiro-piperidines are emerging as superior linkers for Proteolysis Targeting Chimeras (PROTACs).[1][]

  • Problem: Long PEG linkers are floppy, leading to low cell permeability and "hook effects."

  • Solution: Incorporating a spiro-piperidine into the linker adds rigidity.[1][] This constrains the ternary complex (Target-PROTAC-E3 Ligase), potentially improving degradation efficiency (

    
    ) and selectivity.[]
    
Decision Logic for Scaffold Selection

ScaffoldSelection Problem Drug Design Challenge Solubility Issue: Poor Solubility / High LogP? Problem->Solubility Potency Issue: Low Potency / Entropy? Problem->Potency SpiroSol Solution: Use Spiro-Ether/Amine (Increases Fsp3, lowers LogP) Solubility->SpiroSol Yes SpiroPot Solution: Use Spiro-Indoline/Lactam (Locks Conformation) Potency->SpiroPot Yes Validation Validate with Delta-Tm (Thermal Shift) SpiroSol->Validation SpiroPot->Validation

Figure 2: Decision matrix for implementing spiro-scaffolds in hit-to-lead optimization.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Fsp3 and Clinical Success: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • MK-677 Discovery: Patchett, A. A., et al. (1995).[] "Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue."[1][] Proceedings of the National Academy of Sciences. []

  • Spiro-PROTAC Linkers: Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Multicomponent Synthesis: Dandia, A., et al. (2021). "Green synthesis of spiro-indoline heterocycles." Arabian Journal of Chemistry.

Sources

Exploratory

5,5-dimethyl-4-azaspiro[2.5]octan-7-ol chemical suppliers and pricing

The following technical guide provides an in-depth analysis of 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol , designed for researchers and procurement specialists in pharmaceutical development. Strategic Sourcing, Chemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol , designed for researchers and procurement specialists in pharmaceutical development.

Strategic Sourcing, Chemical Profiling, and Quality Validation[1]

Executive Summary

5,5-dimethyl-4-azaspiro[2.5]octan-7-ol (CAS: 393108-35-5 ) is a specialized spirocyclic building block used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2] Its structural value lies in the spiro[2.5]octane motif, which imposes conformational restriction on the piperidine ring, and the 5,5-dimethyl substitution, which sterically hinders metabolic oxidation at the


-position to the nitrogen—a common metabolic "soft spot" in drug candidates.

This guide outlines the sourcing landscape, pricing tiers, and critical quality control (QC) protocols required to validate this compound for medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
PropertySpecification
IUPAC Name 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol
CAS Number 393108-35-5
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Stereochemistry Contains chiral centers at C7 and the spiro-junction (if substituted asymmetrically); typically supplied as a racemate or diastereomeric mixture unless specified.[1]
pKa (Calc.) ~9.8 (Secondary amine)
LogP (Calc.) ~0.8 – 1.2 (Lipophilic efficiency booster)
Solubility Soluble in DMSO, Methanol, DCM; limited solubility in water at neutral pH.

Structural Insight: The molecule consists of a piperidine ring spiro-fused to a cyclopropane ring.[1] Using standard piperidine numbering:

  • Position 2 (Spiro): The spiro-cyclopropane moiety (C3 of the spiro system).[1]

  • Position 6 (Gem-dimethyl): The 5,5-dimethyl group (relative to spiro numbering) corresponds to the 2,2-position relative to the nitrogen in a piperidine frame.[1]

  • Position 4 (Hydroxyl): The 7-ol corresponds to the 4-position of the piperidine ring.[1]

Sourcing Landscape & Pricing Analysis[1]

The market for 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol is characterized by low-volume, high-value transactions.[1] It is not a commodity chemical but a "boutique" building block kept in stock by specialized heterocyclic manufacturers.[1]

Primary Suppliers
  • BLDpharm: Validated supplier with catalog presence.[1] Often holds stock in Shanghai or US warehouses.

  • Enamine: A global leader in spirocyclic building blocks; likely the original synthesizer of this scaffold type.[1]

  • WuXi AppTec / LabNetwork: Reliable for bulk scale-up (>100g) requests.[1]

  • ChemBridge: Potential source for library-scale quantities.[1]

Pricing Tiers (Estimated Q1 2026)

Pricing fluctuates based on synthesis difficulty and stock availability.[1]

QuantityPrice Range (USD)Lead TimeSupplier Type
100 mg $85 - $1501-2 WeeksCatalog Distributor
1 g $350 - $6001-3 WeeksSpecialized Manufacturer
5 g $1,200 - $1,8004-6 WeeksSynthesis-on-Demand
25 g+ Request Quote8-10 WeeksCRO / Bulk Synthesis

Procurement Strategy: Due to the stereochemical complexity (cis/trans isomers relative to the alcohol and spiro ring), explicitly request the diastereomeric ratio (dr) in the Certificate of Analysis (CoA). Cheaper batches often contain undefined mixtures.[1]

Technical Validation: Quality Control Protocols

Trusting a supplier's label is insufficient for advanced SAR (Structure-Activity Relationship) studies.[1] The following self-validating protocols ensure the compound's integrity.

A. Proton NMR Identity Check (400 MHz, DMSO-d₆)
  • Cyclopropane Fingerprint: Look for high-field multiplets between 0.3 – 0.8 ppm .[1] The integration must account for 4 protons. Absence or shifting suggests ring-opening (a common degradation pathway).[1]

  • Gem-Dimethyl Singlets: Two distinct singlets around 1.0 – 1.4 ppm .[1] If they appear as a single peak, check for accidental equivalence or incorrect structure (e.g., missing spiro ring).

  • Carbinol Proton (H7): A multiplet around 3.5 – 4.0 ppm .[1]

  • Amine Proton: Broad singlet (exchangeable), position varies with concentration.[1]

B. LC-MS Purity Profiling
  • Method: Reverse-phase C18, Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Detection: ESI+ Mode.[1]

  • Target Ion: [M+H]⁺ = 156.24 m/z .[1]

  • Common Impurity: Ring-opened byproduct (M+H = 156 or 174 if hydrated).[1] The spiro-cyclopropane is acid-sensitive; prolonged exposure to strong acidic modifiers in LC-MS can cause artifactual degradation.[1]

Synthetic Insight & Manufacturing Risks[1]

Understanding the synthesis helps anticipate impurities. The likely industrial route involves the Kulinkovich or Simmons-Smith cyclopropanation strategies.[1]

Retrosynthetic Logic (Visualized)

The synthesis likely proceeds from a protected 4-oxopiperidine derivative.[1]

SynthesisPath Target Target: 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol Ketone Intermediate: 5,5-dimethyl-4-azaspiro[2.5]octan-7-one Ketone->Target Step 2: Carbonyl Reduction (NaBH4 or L-Selectride for stereo-control) Impurity1 Impurity A: Ring-opened alkene Ketone->Impurity1 Acidic degradation Impurity2 Impurity B: Over-reduced / Des-hydroxy Ketone->Impurity2 Side reaction Precursor Starting Material: 2,2-dimethyl-4-piperidone derivative (Protected N) Precursor->Ketone Step 1: Spiro-cyclopropanation (e.g., Simmons-Smith on enol ether or Alkylation with dibromoethane)

Figure 1: Plausible retrosynthetic pathway highlighting critical intermediates and potential degradation points.[1]

Expert Note: The introduction of the spiro-cyclopropane ring is the yield-limiting step.[1] If the supplier uses a metal-catalyzed cyclopropanation (e.g., Ru or Zn/Cu), trace metal scavenging (Pd/Ru/Zn) is critical before using this compound in biological assays to prevent false positives.[1]

Supply Chain Decision Workflow

Use this logic flow to determine the appropriate sourcing channel based on your project phase.

SupplyChain Start Requirement: CAS 393108-35-5 Qty Quantity Needed? Start->Qty Small < 1 gram (Hit Gen / SAR) Qty->Small Low Vol Large > 10 grams (Lead Opt / Tox) Qty->Large High Vol Catalog Check Catalog: BLDpharm, Enamine (Lead time: 1-2 wks) Small->Catalog Custom Custom Synthesis: WuXi, ChemPartner (Lead time: 6-8 wks) Large->Custom QC_Action Mandatory QC: 1H-NMR + qNMR Catalog->QC_Action Verify Purity Custom->QC_Action Verify Structure & Metals

Figure 2: Strategic sourcing decision tree for maximizing speed vs. cost.

References
  • BLDpharm. Product Datasheet: 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol (CAS 393108-35-5).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Spiro[2.5]octane derivatives. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. (Reference for the utility of spiro-amines in drug design).

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol: A Guide to Nucleophilic Substitution

Executive Summary This Application Note details the protocol for performing nucleophilic substitution on 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol , a sterically constrained piperidine scaffold valuable in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for performing nucleophilic substitution on 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol , a sterically constrained piperidine scaffold valuable in medicinal chemistry for its ability to restrict conformational freedom and block metabolic soft spots (via the gem-dimethyl group).

Direct nucleophilic substitution on secondary alcohols within rigid spiro-cyclic systems is challenging due to competitive elimination pathways and steric hindrance. This guide prioritizes two validated workflows: Indirect Substitution via Sulfonate Activation (Method A) and Direct Substitution via Mitsunobu Reaction (Method B).

Structural Analysis & Retrosynthetic Logic

The Scaffold

The molecule features a piperidine ring fused to a cyclopropane ring (spiro[2.5] system).

  • C3 Position: Spiro-junction (cyclopropane).

  • N4 Position: Secondary amine (requires protection).

  • C5 Position: Gem-dimethyl group (

    
    ).
    
  • C7 Position: Secondary alcohol (Target for substitution).

The Challenge
  • Conformational Rigidity: The spiro-fusion at C3 and the gem-dimethyl at C5 lock the piperidine ring into a specific chair/boat conformation. This affects the trajectory of incoming nucleophiles (

    
     requires backside attack).
    
  • Steric Hindrance: The 5,5-dimethyl group, while

    
     to the nitrogen, exerts transannular steric pressure, potentially hindering reactions at C7 depending on the ring pucker.
    
  • Chemo-selectivity: The secondary amine at N4 is more nucleophilic than the C7-hydroxyl. It must be "masked" (protected) to prevent self-alkylation or interference.

Pre-requisite: Nitrogen Protection

Critical Step: Before modifying the C7-alcohol, the N4-amine must be protected. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under basic nucleophilic substitution conditions and ease of removal.

Protocol: N-Boc Protection
  • Reagents: 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM (10 vol).
  • Procedure: Dissolve substrate in DCM. Add

    
    . Cool to 0°C. Add 
    
    
    
    dropwise. Warm to RT and stir for 4h.
  • Workup: Wash with 1M citric acid, brine, dry over

    
    .
    
  • Outcome: Yields N-Boc-5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol .

Method A: Indirect Substitution via Mesylation

Best for: Introduction of strong nucleophiles (Azides, Cyanides, Thioacetates).

This two-step method converts the poor leaving group (-OH) into a mesylate (-OMs), followed by


 displacement.
Step 1: Activation (Mesylation)

Mechanism: Reaction with methanesulfonyl chloride (MsCl) creates a sulfonate ester. Stereochemistry: Retention of configuration at C7 (reaction occurs at Oxygen).

ParameterSpecification
Substrate N-Boc-protected alcohol (1.0 eq)
Reagent Methanesulfonyl chloride (MsCl) (1.2 eq)
Base Triethylamine (

) (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0°C to RT

Protocol:

  • Dissolve the N-Boc alcohol in anhydrous DCM under

    
     atmosphere.
    
  • Add

    
     and cool the solution to 0°C.
    
  • Add MsCl dropwise via syringe. Caution: Exothermic.

  • Stir at 0°C for 30 min, then allow to warm to RT for 2 hours.

  • TLC Check: Monitor consumption of starting material (

    
     of Mesylate is typically higher than Alcohol).
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash with brine.[1] Dry (
    
    
    
    ) and concentrate.[1][2]
  • Stability: Use the crude mesylate immediately for the next step to avoid decomposition.

Step 2: Nucleophilic Displacement ( )

Mechanism: Backside attack by the nucleophile. Stereochemistry: Inversion of configuration (e.g., 7-


-OMs 

7-

-Nu).

Protocol (Example: Azidation):

  • Reagents: Crude Mesylate (1.0 eq), Sodium Azide (

    
    ) (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO (polar aprotic is essential).

  • Temperature: 60°C - 80°C. Note: Higher temps increase elimination risk.

  • Procedure: Dissolve mesylate in DMF. Add

    
    . Heat to 60°C for 4-12 hours.
    
  • Workup: Dilute with water (5x volume). Extract with Ethyl Acetate.[3] Safety: Azides are toxic; avoid acid contact.

Method B: Direct Substitution via Mitsunobu Reaction

Best for: Inversion of sterically hindered alcohols with weak nucleophiles (Phenols, Phthalimide).

This method allows for "one-pot" activation and substitution with clean inversion of stereochemistry.

Protocol: Mitsunobu Inversion

Reagents:

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Nucleophile (e.g., Phthalimide or Diphenylphosphoryl azide - DPPA) (1.5 eq)

Procedure:

  • Dissolve N-Boc alcohol,

    
    , and the Nucleophile in anhydrous THF.
    
  • Cool to 0°C.

  • Add DIAD dropwise (neat or in THF) over 15 minutes. Solution will turn yellow.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification: Concentrate and triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter. Purify filtrate via column chromatography.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureMethod A (Mesylation/

)
Method B (Mitsunobu)
Nucleophile Scope Strong Nu (Azide, Cyanide, Thiol)Acidic Nu (

) (Phenols, Imides)
Stereochemistry Inversion (Step 2)Inversion (Concerted)
Steric Sensitivity High (Step 2 is sensitive to bulk)Moderate (Activation is bulky)
Main Side Reaction Elimination (E2) to form alkeneAlkylation of Hydrazine byproduct
Critical Process Parameters (CPP) - Troubleshooting
  • Issue: Elimination (Alkene formation).

    • Cause: The gem-dimethyl group and spiro ring create a rigid environment where the C7-H might be anti-periplanar to the leaving group, favoring E2 elimination over substitution.

    • Solution: Lower the temperature in Step 2 of Method A. Switch to a less basic nucleophile (e.g., use

      
       instead of 
      
      
      
      ).
  • Issue: No Reaction (Steric Block).

    • Cause: The 5,5-dimethyl group blocks the trajectory.

    • Solution: Use Method B (Mitsunobu) with elevated temperature (40°C) or use a more reactive sulfonate like Triflate (

      
      )  instead of Mesylate.
      

Visualized Workflows

Reaction Pathway Logic

The following diagram illustrates the decision logic and chemical flow for functionalizing the C7 position.

ReactionProtocol Start Start: 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol Protect Step 1: N-Protection (Boc2O) Start->Protect Decision Select Substitution Strategy Protect->Decision MethodA Method A: Activation (MsCl) Decision->MethodA Strong Nucleophiles MethodB Method B: Mitsunobu (DIAD/PPh3) Decision->MethodB Acidic/Bulky Nucleophiles IntermedA Intermediate: 7-OMs (Mesylate) MethodA->IntermedA Product Product: Functionalized Spiro-Piperidine (Inverted Stereochemistry) MethodB->Product SubstA Step 2: SN2 Displacement (NaN3, KCN, R-SH) IntermedA->SubstA SideRxn Risk: Elimination (Alkene) IntermedA->SideRxn High Temp/Basic Conditions SubstA->Product SubstB Direct Displacement (Phthalimide, DPPA)

Figure 1: Strategic workflow for the nucleophilic substitution of the C7-hydroxyl group, highlighting the critical divergence between Sulfonate activation and Mitsunobu protocols.

References

  • Mitsunobu Reaction Overview : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Mesylation Protocols : "Alcohol to Mesylate - Common Conditions." Common Organic Chemistry.

  • Nucleophilic Substitution on Piperidines : "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives." National Institutes of Health (PMC).

  • Spiro-Piperidine Synthesis : "Synthesis method of 4,7-diazaspiro[2.5]octane compound." Google Patents (CN111943894A).

  • Elimination Risks in Sulfonates : "Tosylates And Mesylates." Master Organic Chemistry.

Sources

Application

Reagents for alkylation of 4-azaspiro[2.5]octan-7-ol derivatives

Application Note: Strategic Functionalization of 4-Azaspiro[2.5]octan-7-ol Derivatives Abstract The 4-azaspiro[2.5]octan-7-ol scaffold represents a "privileged structure" in modern medicinal chemistry, offering a conform...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Azaspiro[2.5]octan-7-ol Derivatives

Abstract

The 4-azaspiro[2.5]octan-7-ol scaffold represents a "privileged structure" in modern medicinal chemistry, offering a conformationally restricted alternative to 4-hydroxypiperidine. By incorporating a spiro-cyclopropyl moiety, this scaffold increases fraction saturated (


) character and lowers lipophilicity (

) compared to gem-dimethyl analogues, improving metabolic stability and target selectivity. However, the dual nucleophilicity of the secondary amine (N4) and the secondary alcohol (C7) presents a chemoselectivity challenge. This Application Note details the reagents and protocols required to selectively alkylate the N4-position (kinetic control) or the O7-position (thermodynamic/protection-dependent control), ensuring high yield and purity in drug discovery workflows.

Strategic Analysis: Chemoselectivity & Reactivity

Successful functionalization of 4-azaspiro[2.5]octan-7-ol relies on exploiting the


 and nucleophilicity differences between the amine and the alcohol.
  • The Nucleophilic Hierarchy:

    • N4-Amine (

      
      ):  Highly nucleophilic. Under neutral or slightly basic conditions, alkylation occurs exclusively here first.
      
    • O7-Alcohol (

      
      ):  Less nucleophilic. Requires deprotonation by a strong base (e.g., NaH) or activation of the electrophile to react.
      
  • The Spiro-Constraint: The cyclopropane ring at C3 confers rigidity. While generally stable, it can be sensitive to strong Lewis acids or vigorous hydrogenolysis conditions. Protocols must avoid conditions that trigger ring-opening or rearrangement.

Decision Matrix: Reagent Selection
Target SiteReaction TypePreferred ReagentsMechanismKey Advantage
N-Alkylation Reductive AminationAldehyde/Ketone + STAB Imine reductionPrevents over-alkylation; High chemoselectivity.
N-Alkylation Direct DisplacementAlkyl Halide +

/DMF

Useful for substrates lacking carbonyls; risk of poly-alkylation.
O-Alkylation Williamson EtherNaH + Alkyl HalideAlkoxide

High yield; Requires N-protection (Boc/Cbz).
O-Alkylation Mitsunobu

+ DIAD
+ Phenol

(Inversion)
Ideal for aryl ethers; Inverts C7 stereochemistry.

Visualizing the Workflow

The following diagram illustrates the decision logic for functionalizing the scaffold.

G Start 4-azaspiro[2.5] octan-7-ol Decision Target Site? Start->Decision N_Path N-Alkylation (Kinetic Control) Decision->N_Path N4-Target O_Path O-Alkylation (Requires Protection) Decision->O_Path O7-Target RedAm Reductive Amination (Aldehyde + STAB) N_Path->RedAm Preferred DirectAlk Direct Alkylation (R-X + K2CO3) N_Path->DirectAlk Alternative Product_N N-Alkyl Product RedAm->Product_N DirectAlk->Product_N Protect Step 1: N-Boc Protection (Boc2O, TEA) O_Path->Protect Williamson Step 2: Williamson Ether (NaH, R-X) Protect->Williamson Deprotect Step 3: Deprotection (TFA or HCl) Williamson->Deprotect Product_O O-Alkyl Product Deprotect->Product_O

Figure 1: Chemoselective functionalization pathways for 4-azaspiro[2.5]octan-7-ol. N-alkylation is direct; O-alkylation requires a protection-deprotection sequence.

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation via Reductive Amination

Context: This is the industry-standard method for appending alkyl chains to the secondary amine without touching the hydroxyl group. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild and does not reduce aldehydes/ketones to alcohols, unlike


.

Reagents:

  • Substrate: 4-azaspiro[2.5]octan-7-ol (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing iminium ion formation.

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 4-azaspiro[2.5]octan-7-ol (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-equilibrium ensures the iminium species is formed.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours under Nitrogen. Monitor by LCMS for the disappearance of the starting amine (m/z = MW+1).

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The crude is often pure enough for use. If not, purify via Flash Chromatography (DCM/MeOH/

    
     gradient).
    

Why this works: STAB is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the neutral carbonyl, preventing side reactions at the hydroxyl group [1].

Protocol B: Selective O-Alkylation (Williamson Ether Synthesis)

Context: Direct alkylation of the alcohol in the presence of a free amine is impossible due to the amine's higher nucleophilicity. We must mask the nitrogen first.

Reagents:

  • Step 1:

    
    , 
    
    
    
    , DCM.
  • Step 2: Sodium Hydride (60% dispersion in oil), Alkyl Halide (R-X), DMF or THF.

  • Step 3: TFA/DCM or HCl/Dioxane.

Step-by-Step Procedure:

Phase 1: N-Protection

  • Dissolve 4-azaspiro[2.5]octan-7-ol (1.0 mmol) in DCM (5 mL).

  • Add

    
     (1.5 mmol) followed by 
    
    
    
    (1.1 mmol). Stir at RT for 2 hours.
  • Wash with 1M citric acid and brine. Concentrate to yield N-Boc-4-azaspiro[2.5]octan-7-ol .

Phase 2: O-Alkylation

  • Deprotonation: In a dry flask under Argon, suspend Sodium Hydride (NaH, 60%, 1.2 mmol) in anhydrous DMF (3 mL) at 0°C.

  • Addition: Dissolve the N-Boc intermediate (from Phase 1) in DMF (2 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes. Observation: Hydrogen gas evolution will occur.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Warm to RT (or heat to 50°C for unreactive halides) and stir for 4–12 hours.

    • Critical Control: Do not exceed 80°C to avoid potential cyclopropane instability or Boc-thermal cleavage.

  • Workup: Carefully quench with

    
     (ice bath). Extract with EtOAc. Wash with 
    
    
    
    (5% aq) to remove DMF. Dry and concentrate.

Phase 3: N-Deprotection

  • Dissolve the O-alkylated intermediate in DCM (2 mL).

  • Add TFA (1 mL). Stir for 1 hour.

  • Concentrate and free-base using SCX-2 cartridges or basic extraction to yield the 7-alkoxy-4-azaspiro[2.5]octane .

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
N-Alkylation: Dialkylation Using highly reactive alkyl halides (e.g., MeI, BnBr) in direct alkylation.Switch to Protocol A (Reductive Amination) . If using halides, use stoichiometric control and slow addition at 0°C.
O-Alkylation: Low Yield Incomplete deprotonation of alcohol.Ensure NaH is fresh. Switch solvent to DMF (better solubility/rate than THF). Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Ring Opening Acid sensitivity of spiro-cyclopropane.Avoid concentrated strong acids (e.g.,

) at high heat. TFA/DCM at RT is generally safe for this scaffold.
Stereochemistry Scrambling

character during O-alkylation.
Ensure

conditions (Strong nucleophile, primary electrophile). If stereoinversion is required, use Mitsunobu conditions (

/DIAD).

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Williamson, A. W. (1850).[3][4][5] "Theory of Aetherification." Philosophical Magazine. (Foundational reference for Ether synthesis). See modern application: [Link]

  • Carreira, E. M., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." (General context on spiro-piperidine stability). Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5,5-dimethyl-4-azaspiro[2.5]octane

Introduction Welcome to the technical support guide for 5,5-dimethyl-4-azaspiro[2.5]octane. This unique scaffold is of growing interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5,5-dimethyl-4-azaspiro[2.5]octane. This unique scaffold is of growing interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance pharmacokinetic properties.[1] However, its synthetic utility is often hampered by significant steric hindrance around the secondary amine, posed by the gem-dimethyl group at the C5 position and the adjacent cyclopropane ring. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these challenges in common synthetic transformations.

The core issue with this scaffold is the steric shielding of the nitrogen's lone pair, which reduces its nucleophilicity and accessibility. Consequently, standard reaction protocols often result in low yields, slow reaction rates, or complete failure. This document will address the causality behind these issues and provide field-proven solutions for N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions.

cluster_steric Steric Hindrance Map molecule N_atom Target Nitrogen Atom (Low Accessibility) molecule->N_atom hindrance1 Gem-dimethyl group creates a major steric shield. hindrance1->N_atom hindrance2 Cyclopropane ring adds further bulk. hindrance2->N_atom

Caption: Steric shielding of the nitrogen in 5,5-dimethyl-4-azaspiro[2.5]octane.

Frequently Asked Questions (FAQs)

Q1: Why is my standard N-alkylation of 5,5-dimethyl-4-azaspiro[2.5]octane with an alkyl halide failing?

A: The low nucleophilicity and steric hindrance of the amine are the primary reasons. Standard conditions (e.g., K₂CO₃ in acetonitrile) are often insufficient to deprotonate the amine effectively or allow the bulky nucleophile to approach the electrophile. The reaction rate is likely too slow, leading to decomposition or side reactions before the desired product can form.[2] A stronger, non-nucleophilic base and higher temperatures are typically required.

Q2: I'm observing low yields in my N-acylation reaction using an acyl chloride. What can I do?

A: The reactivity of acyl chlorides can be hampered by the steric bulk around the amine. The approach of the electrophile is hindered, slowing the reaction.[3] Consider using a more reactive acylating agent or a coupling agent. Peptide coupling reagents like HATU or HBTU can activate a carboxylic acid in situ, providing a more potent electrophile that can overcome the steric barrier.[3] Additionally, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.

Q3: Can I use 5,5-dimethyl-4-azaspiro[2.5]octane in a Buchwald-Hartwig amination? My initial attempts with standard Pd(OAc)₂/BINAP have failed.

A: Yes, but this transformation requires a carefully selected catalyst system. Standard ligands like BINAP are often not bulky enough to promote the crucial reductive elimination step with a hindered amine.[4] The use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands is critical.[5][6] These ligands favor the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination, preventing catalyst deactivation and side reactions like β-hydride elimination.[5][7]

Q4: What is the best general-purpose base for reactions with this amine?

A: For most applications, a strong, non-nucleophilic base is ideal. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are excellent choices for deprotonation prior to alkylation or acylation, as they are too bulky to compete as nucleophiles. For palladium-catalyzed couplings, sodium tert-butoxide (NaOtBu) is the most common and effective base.

Troubleshooting Guides & Protocols

Guide 1: Optimizing N-Alkylation Reactions

Low yield in N-alkylation is the most common issue. This guide provides a systematic approach to improving reaction outcomes.

G start Start: Low/No N-Alkylation Yield check_base Is the base strong enough? (e.g., K2CO3, TEA) start->check_base strong_base Action: Switch to a strong, non-nucleophilic base (NaH, NaHMDS, LDA) check_base->strong_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes strong_base->check_temp inc_temp Action: Increase temperature (e.g., from RT to 80-120°C in DMF or DMSO) check_temp->inc_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes inc_temp->check_solvent change_solvent Action: Switch to a high-boiling polar aprotic solvent (DMF, DMSO, NMP) check_solvent->change_solvent No check_reagent Consider the alkylating agent. Is it reactive enough? check_solvent->check_reagent Yes change_solvent->check_reagent change_reagent Action: Switch from R-Cl/R-Br to a more reactive R-I or R-OTs check_reagent->change_reagent No success Success: Improved Yield check_reagent->success Yes change_reagent->success

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Spiro-Azacyclic Alcohols: A Comparative Structural Elucidation Guide

Topic: Mass Spectrometry Fragmentation Patterns of Spiro-Azacyclic Alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Spiro-azacyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Spiro-Azacyclic Alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spiro-azacyclic alcohols—scaffolds containing a nitrogenous heterocycle linked via a single quaternary carbon to another ring—are increasingly pivotal in medicinal chemistry (e.g., GPCR ligands, ion channel modulators) due to their high


 character and distinct 3D vectors. However, their structural characterization poses unique challenges compared to fused or bridged isomers.

This guide objectively compares the mass spectrometric (MS) behavior of spiro-azacyclic alcohols against their non-spiro structural isomers. It details specific fragmentation pathways (Retro-Mannich,


-cleavage) and provides a validated experimental workflow for distinguishing these pharmacophores using ESI-MS/MS and EI-MS.

Part 1: Comparative Analysis – Spiro vs. Fused Architectures

The primary analytical challenge lies in differentiating the spiro-connectivity from fused (e.g., quinolizidine-like) or bridged (e.g., tropane-like) isomers. The table below summarizes the divergent fragmentation behaviors observed under Collision-Induced Dissociation (CID).

Table 1: Fragmentation Performance Comparison
FeatureSpiro-Azacyclic Alcohols Fused/Bridged Isomers Diagnostic Implication
Primary Cleavage Site Quaternary Spiro Carbon: High steric strain leads to facile bond fission at the spiro-junction.Ring Fusion Bond: Often requires ring opening followed by aromatization or complex rearrangement.Spiro compounds often yield two distinct "halves" (monocyclic ions) more readily.
Dominant Mechanism Retro-Mannich / Retro-Cycloaddition: "Unzipping" of the ring system to release a neutral alkene or imine.Retro-Diels-Alder (RDA): Common in fused cyclohexene-type systems; less common in saturated fused amines.Retro-Mannich is a "fingerprint" mechanism for spiro-amines.
Stability of Molecular Ion (

)
Low to Moderate: The quaternary center stabilizes radical cations less effectively than conjugated systems.Moderate to High: Fused systems often stabilize charge through extensive hyperconjugation or aromatization.Lower

intensity in EI suggests spiro or tertiary alcohol functionality.
Diagnostic Low-Mass Ions Specific Immonium Ions: High abundance of cyclic immonium ions (e.g.,

70, 84) representing the intact azacycle.
Complex Fragment Ions: Fragments often retain parts of both rings due to shared bonds.Clean immonium peaks suggest the azacycle is pendant/spiro rather than fused.
Water Loss (

)
Facile & Competitive: OH group often drives dehydration, sometimes triggering ring contraction.Variable: Depends on bridgehead constraints (Bredt's rule may inhibit dehydration in bridged systems).Intense

in spiro-alcohols can obscure the spiro-core cleavage.

Part 2: Mechanistic Deep Dive

To interpret the spectra accurately, one must understand the causality behind the fragmentation. The spiro-carbon acts as a "gatekeeper," directing fragmentation down specific, predictable pathways.

The Retro-Mannich "Unzipping" (Spiro-Specific)

Unlike fused systems that require breaking two bonds to separate rings, spiro-systems can fragment via a Retro-Mannich reaction. In spiro-pyrrolidines or piperidines, the ionization of the nitrogen triggers a rearrangement that cleaves the spiro C-C bonds, effectively ejecting one ring as a neutral species.

Alpha-Cleavage & Dehydration

The alcohol functionality (


) introduces a competing pathway.
  • 
    -Cleavage:  Ionization at the oxygen leads to cleavage of the adjacent C-C bond (often the spiro bond).
    
  • Dehydration: Loss of

    
     creates a double bond, which can migrate into the ring, facilitating subsequent Retro-Diels-Alder fragmentations.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competition between Nitrogen-driven (Retro-Mannich) and Oxygen-driven (Dehydration) pathways in a hypothetical spiro-piperidine alcohol.

FragmentationPathways M Precursor Ion [M+H]+ N_Path N-Driven Pathway (Charge on Nitrogen) M->N_Path Protonation at N O_Path O-Driven Pathway (Charge on Oxygen) M->O_Path Protonation at O RetroMannich Retro-Mannich Intermediate N_Path->RetroMannich C-C Bond Scission at Spiro Center Dehydration Dehydration [M+H - H2O]+ O_Path->Dehydration -18 Da (H2O) Immonium Cyclic Immonium Ion (Diagnostic for Ring Size) m/z 84 (Piperidine) RetroMannich->Immonium Loss of Neutral Ring NeutralLoss Neutral Alkene Loss (Ring Opening) RetroMannich->NeutralLoss DieneIon Conjugated Diene Cation (Stabilized) Dehydration->DieneIon 1,4-Elimination / RDA

Figure 1: Dual fragmentation pathways for spiro-azacyclic alcohols. The N-driven Retro-Mannich pathway is diagnostic for the spiro-connectivity.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the generation of diagnostic ions. It employs Energy-Resolved MS/MS to distinguish facile cleavages (water loss) from structural backbone cleavages (spiro-scission).

Workflow: Structural Elucidation of Spiro-Scaffolds

Phase 1: Ionization Source Optimization

  • Mode: ESI Positive (+).

  • Rationale: Nitrogen protonation is required to drive the diagnostic Retro-Mannich pathway.

  • Validation Step: Check the "Nitrogen Rule". An odd molecular weight (even

    
     for 
    
    
    
    ) confirms the odd nitrogen count typical of these mono-aza scaffolds.

Phase 2: Energy-Resolved MS/MS (ER-MS) Instead of a single collision energy (CE), acquire spectra at stepped energies (e.g., 10, 30, 50 eV).

  • Low Energy (10-20 eV): Observe

    
     (
    
    
    
    M-18).
    • Insight: If the water loss peak is the base peak at low energy, the OH is likely tertiary or allylic.

  • Medium Energy (30-40 eV): Look for Ring-Specific Immonium Ions .

    • Target:

      
       70 (pyrrolidine), 
      
      
      
      84 (piperidine),
      
      
      98 (azepane).
    • Causality: These ions confirm the size of the nitrogenous ring intact, proving it was not fused (which would likely fragment into irregular masses).

  • High Energy (50+ eV): Observe "Spiro-Scission" fragments.

    • Target: Loss of the carbocyclic ring mass (e.g., loss of

      
       from a spiro-cyclobutane).
      

Phase 3: Isomer Differentiation Logic Use the following logic gate to confirm Spiro vs. Fused structure.

IsomerLogic Start Analyze MS/MS Spectrum (Medium CE) CheckImmonium Are distinct cyclic immonium ions present? (m/z 70, 84, etc.) Start->CheckImmonium SpiroPath Yes: Likely Spiro/Pendant CheckImmonium->SpiroPath High Abundance FusedPath No: Complex/Mixed Fragments CheckImmonium->FusedPath Low/Absent CheckRetro Observe Retro-Mannich Neutral Loss? SpiroPath->CheckRetro CheckRDA Observe Retro-Diels-Alder (RDA) Fragments? FusedPath->CheckRDA ResultSpiro CONFIRMED: Spiro-Azacyclic CheckRetro->ResultSpiro Yes ResultFused CONFIRMED: Fused/Bridged CheckRDA->ResultFused Yes

Figure 2: Decision tree for differentiating spiro-azacyclic isomers from fused analogs based on MS/MS data.

References

  • Kilcoyne, J., & Fux, E. (2010). Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracids in bivalve molluscs. Journal of Chromatography A. Link (Context: Fragmentation of complex spiro-systems like azaspiracids).

  • White, J. D., & Ihle, D. C. (2006).[1] Tandem photocycloaddition-retro-mannich fragmentation of enaminones.[1] A route to spiropyrrolines. Organic Letters.[1] Link (Context: Mechanistic basis of Retro-Mannich in spiro-pyrrolidines).

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link (Context: Energy-resolved MS/MS techniques).

  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles.[2] Structural Analysis of Organic Compounds. (General reference for immonium ion diagnostics).

  • Ciminiello, P., et al. (2006). Fragmentation pathways of spirolides by collision-induced dissociation and infrared multiphoton dissociation.[3] Journal of Mass Spectrometry. Link (Context: Specific fragmentation of spiro-linked cyclic imines).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol

Abstract: This document provides a comprehensive operational and safety guide for laboratory personnel handling 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol (CAS No. 393108-35-5).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive operational and safety guide for laboratory personnel handling 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol (CAS No. 393108-35-5). In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide establishes a conservative safety protocol based on the known hazards of structurally similar azaspiro compounds.[1] Our primary objective is to empower researchers with a robust framework for risk assessment, personal protection, and emergency preparedness, ensuring both personal safety and experimental integrity.

Foundational Principle: Proactive Risk Mitigation

As drug development professionals, our work with novel chemical entities inherently involves navigating the unknown. 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is a specialized nitrogen-containing heterocyclic compound.[2][3][4][5] While specific toxicological data is not thoroughly established, the azaspiro moiety is a common scaffold in biologically active molecules and pharmaceuticals.[6][7][8] Therefore, we must treat this compound as potentially hazardous until comprehensive data becomes available.

This guide is built upon a principle of "surrogate safety," leveraging the hazard profile of 6-Azaspiro[2.5]octane (CAS No. 872-64-0) as a baseline for our recommendations. This surrogate shares the core azaspiro[2.5]octane framework and provides a reliable foundation for assessing potential risks. The Safety Data Sheet for this surrogate indicates hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[9]

Hazard Identification Summary (Based on Surrogate Data)
Hazard ClassGHS Classification (Surrogate)Anticipated Risk for 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol
Skin Corrosion/Irritation H315: Causes skin irritationHigh. Direct contact may cause redness, itching, and irritation.[9]
Serious Eye Damage/Irritation H319: Causes serious eye irritationHigh. Direct contact can cause significant eye irritation, redness, and pain.[9][10]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationModerate. Inhalation of dust or aerosols may irritate the respiratory tract.[9][10]
Acute Toxicity (Oral) Data Not AvailableAssumed Harmful. Ingestion should always be avoided. Similar compounds can be harmful if swallowed.[10][11]

The Core of Safety: Personal Protective Equipment (PPE)

Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE must be deliberate and based on a thorough risk assessment. Do not simply wear a lab coat and gloves; understand why each piece is necessary and use it correctly.

Recommended Personal Protective Equipment (PPE)
Body PartRecommended ProtectionSpecification & Rationale
Eyes/Face Safety Glasses with Side Shields or GogglesMandatory. Must conform to EN166 or ANSI Z87.1 standards. This protects against accidental splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.
Hands Chemical-Resistant GlovesNitrile or Neoprene. Always inspect gloves for tears or pinholes before use. Use proper removal technique to avoid contaminating your skin. Change gloves immediately if contaminated.
Body Laboratory CoatMandatory. A flame-retardant coat is recommended. It should be fully buttoned to provide maximum coverage.[1]
Respiratory Not required under normal conditionsUse in a certified chemical fume hood is mandatory. [9] If engineering controls fail or for spill cleanup, a respirator with an organic vapor cartridge is necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling minimizes risk. The following workflow should be adopted for all procedures involving 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol.

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Review SDS (Surrogate) & This Guide prep_2 Don Full PPE (Sec 2.1) prep_1->prep_2 prep_3 Verify Chemical Fume Hood is Operational prep_2->prep_3 handle_1 Work Within Fume Hood at All Times prep_3->handle_1 handle_2 Weigh Compound (Avoid Aerosolization) handle_1->handle_2 handle_3 Perform Reaction/ Procedure handle_2->handle_3 handle_4 Securely Cap All Containers handle_3->handle_4 clean_1 Decontaminate Work Surface handle_4->clean_1 clean_2 Segregate Waste into Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Handling 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol.

Storage Requirements
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[9]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[9][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Emergency Response Protocol

In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, including emergency showers and eyewash stations.

Emergency Response Decision Tree

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Immediately flush skin with plenty of water for at least 15 minutes. start->skin_1 Skin eye_1 Immediately flush eyes with water for at least 15 minutes, lifting eyelids. start->eye_1 Eye inhale_1 Move person to fresh air. start->inhale_1 Inhalation ingest_1 Do NOT induce vomiting. start->ingest_1 Ingestion skin_2 Remove contaminated clothing. skin_1->skin_2 skin_3 Seek medical attention if irritation persists. skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 inhale_2 If breathing is difficult, give oxygen. inhale_1->inhale_2 inhale_3 Seek immediate medical attention. inhale_2->inhale_3 ingest_2 Rinse mouth with water. ingest_1->ingest_2 ingest_3 Seek immediate medical attention. ingest_2->ingest_3

Caption: Immediate First Aid for Exposure Incidents.

Spill Response
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.[9]

  • Clean-Up: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal is a legal and ethical requirement. All materials contaminated with 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Consult Authority: Arrange for disposal with your institution's Environmental Health & Safety (EHS) office or a licensed disposal company.[9]

  • Regulations: Disposal must be in accordance with all local, state, and federal regulations. Never discharge chemical waste into drains or regular trash.

References

  • BenchChem. (2025). Navigating Safety with 1-Azaspiro[3.6]decane: A Guide to Safe Handling and Disposal.
  • Grybon, P., & Mlynarski, J. (2018). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Postepy higieny i medycyny doswiadczalnej (Online), 72(1), 34-45.
  • PubChem. (n.d.). 7-Oxa-4-azaspiro(2.5)octan-5-one. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE. Retrieved from [Link]

  • Pharmaffiliates. (2023). Safety Data Sheet for 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]

  • European Patent Office. (n.d.). Azaspiro compounds, their production and use.
  • Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(3), 1553-1574.
  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545-1551.
  • National Center for Biotechnology Information. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(3), 1553-1574.
  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • PubMed. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

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